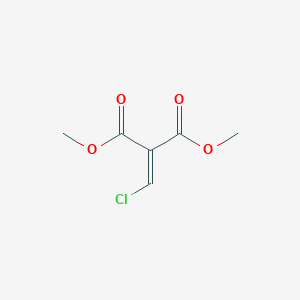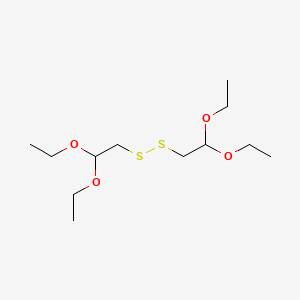
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone is a complex organic compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its octahydroisoquinoline core, which is a bicyclic structure, and a benzoyl group attached to it. The stereochemistry of the compound is defined by the (4aS,8aR) configuration, indicating the specific spatial arrangement of atoms in the molecule.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the hydrogenation of isoquinoline derivatives under specific conditions to achieve the desired octahydroisoquinoline core. The benzoyl group can be introduced through acylation reactions using benzoyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts such as palladium on carbon (Pd/C) can enhance the hydrogenation process, while automated systems can control reaction parameters to optimize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst to further hydrogenate the compound or reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or alcohols replace the benzoyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst
Substitution: Benzoyl chloride with pyridine as a base
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield fully hydrogenated derivatives. Substitution reactions can produce a variety of substituted isoquinoline derivatives.
Wissenschaftliche Forschungsanwendungen
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound in stereochemical studies.
Biology: It serves as a ligand in the study of receptor-ligand interactions and as a probe in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including its activity as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4S,4aS,8aR)-4,8a-Dimethyl(4a,5,6,7,8,8a-~13~C_6_)octahydro-4a(2H)-naphthalenol
- (4aS,8aR)-Octahydro-2H-chromene
- (4aS,8aR,10aR,10bS)-5,5-Dimethyl-4,4a,5,6,7,8,10a,10b-octahydro-2H-benzo[e]furo2,3,4-cdbenzofuran
Uniqueness
(4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone is unique due to its specific stereochemistry and the presence of both an octahydroisoquinoline core and a benzoyl group. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various research applications.
Eigenschaften
IUPAC Name |
(4aS,8aR)-2-benzoyl-1,3,4,4a,5,7,8,8a-octahydroisoquinolin-6-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c18-15-7-6-14-11-17(9-8-13(14)10-15)16(19)12-4-2-1-3-5-12/h1-5,13-14H,6-11H2/t13-,14-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSZFDJVZOKTWRW-KBPBESRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC2C1CN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@H]2[C@@H]1CN(CC2)C(=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60482984 |
Source


|
| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52390-26-8 |
Source


|
| Record name | (4aS,8aR)-2-Benzoyloctahydro-6(2H)-isoquinolinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60482984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














